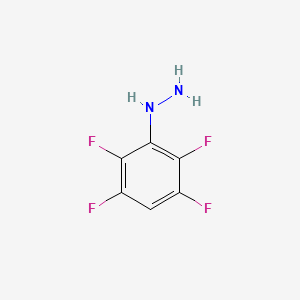

2,3,5,6-Tetrafluorophenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-2-1-3(8)5(10)6(12-11)4(2)9/h1,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFVEOXNZYYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)NN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215641 | |

| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-11-2 | |

| Record name | (2,3,5,6-Tetrafluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNP7RSM8H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 2,3,5,6-Tetrafluorophenylhydrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrafluorophenylhydrazine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a crucial fluorinated building block in modern chemical synthesis. The document details a robust synthetic protocol via nucleophilic aromatic substitution, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this versatile chemical intermediate.

Introduction: The Significance of Fluorinated Hydrazines

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This compound (C₆H₄F₄N₂) is a prime example of a highly valuable, fluorinated synthetic intermediate. Its primary significance lies in its role as a precursor for introducing the tetrafluorophenyl moiety into diverse molecular scaffolds, particularly in the synthesis of fluorinated heterocyclic compounds.[3] A prominent application is its use in the Fischer indole synthesis to create highly fluorinated indoles, which are core structures in numerous pharmaceutical agents.[3] This guide offers an in-depth examination of its preparation and rigorous characterization.

Synthesis of this compound

The most direct and efficient pathway to this compound is through the nucleophilic aromatic substitution (SₙAr) reaction on a polyfluorinated benzene ring. The high degree of fluorination activates the aromatic ring, making it susceptible to attack by nucleophiles.

Synthesis Strategy and Mechanistic Insight

The chosen strategy involves the reaction of pentafluorobenzene with hydrazine. The core of this transformation is the displacement of a fluoride ion by the hydrazine nucleophile.

Causality of Reagent Selection:

-

Pentafluorobenzene: This starting material is ideal due to the five electron-withdrawing fluorine atoms, which create a significant partial positive charge on the ring carbons, making the ring "electron-deficient" and highly activated for nucleophilic attack.

-

Hydrazine (or Hydrazine Hydrate): A potent nitrogen-based nucleophile, hydrazine readily attacks the activated ring. Hydrazine hydrate is often used for its practicality and availability.

Regioselectivity: The reaction of pentafluorobenzene with ethanolic hydrazine demonstrates remarkable regioselectivity, yielding an ortho:meta:para isomer distribution of 6:1:93.[4] The strong preference for substitution at the para-position is governed by the stability of the intermediate Meisenheimer complex. The negative charge in the intermediate formed by para-attack is more effectively delocalized and stabilized by the electron-withdrawing fluorine atoms compared to the intermediates formed from ortho or meta attack.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[5]

Materials:

-

Pentafluorobenzene (C₆HF₅)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol, anhydrous

-

Dichloromethane (DCM)

-

10% Sodium Carbonate solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Benzene

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorobenzene (1.0 eq) in anhydrous ethanol.

-

Addition of Nucleophile: To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature overnight or gently reflux for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: a. Remove the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any acidic byproducts.[6] d. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.[6]

-

Isolation: Filter off the drying agent and evaporate the solvent in vacuo to yield crude this compound.[5][6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene-hexane, to yield the final product as crystalline needles.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Molecular Structure

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenylhydrazine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluorophenylhydrazine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the tetrafluorophenyl moiety, make it a valuable precursor for synthesizing complex heterocyclic structures, particularly fluorinated indoles and indazoles. This guide provides a comprehensive overview of its core physical and chemical properties, details its synthesis and key reactivity patterns, presents characteristic spectroscopic data, and outlines critical safety and handling protocols. The information herein is synthesized to provide both foundational knowledge and practical insights for professionals engaged in chemical research and development.

Core Physicochemical Properties

The introduction of four fluorine atoms onto the phenyl ring dramatically influences the molecule's physical and chemical characteristics compared to its non-fluorinated analog, phenylhydrazine. The high electronegativity of fluorine withdraws electron density from the aromatic ring, impacting its reactivity and the acidity of the hydrazine protons.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 653-11-2 | [1][2][3] |

| Molecular Formula | C₆H₄F₄N₂ | [2][3] |

| Molecular Weight | 180.11 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 91-93 °C (lit.) | [3] |

| Boiling Point | 136.3 ± 40.0 °C (Predicted) | [3] |

| pKa | 4.01 ± 0.20 (Predicted) | [3] |

| EINECS Number | 211-494-4 | [1] |

| BRN Number | 745777 | [3] |

Synthesis and Reactivity

General Synthesis

The preparation of this compound is typically achieved through the nucleophilic aromatic substitution of a polyfluorinated benzene precursor. A common and effective method involves the reaction of pentafluorobenzene with hydrazine hydrate.[5] In this reaction, one of the fluorine atoms of pentafluorobenzene is displaced by the hydrazine nucleophile.

A related synthesis for a similar compound, 2,3,5,6-tetrafluoro-pyridin-4-yl-hydrazine, is achieved by reacting pentafluoropyridine with hydrazine, demonstrating the general applicability of this nucleophilic substitution strategy on highly fluorinated aromatic systems.[6]

Caption: General synthesis of this compound.

Key Reactivity and Synthetic Applications

The primary utility of this compound in modern chemical synthesis is its role as a key building block for fluorinated heterocyclic compounds.[7] The electron-deficient nature of the tetrafluorophenyl ring makes this reagent a versatile tool for introducing this moiety into diverse molecular scaffolds, which is of high interest for developing novel pharmaceuticals and advanced materials.[4][7]

Fischer Indole Synthesis: A prominent application is its use in the Fischer indole synthesis to produce highly fluorinated indoles.[7] This classic reaction provides a direct and efficient pathway to a class of compounds that are otherwise difficult to access. The process involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.[7]

The general mechanism proceeds as follows:

-

Condensation: this compound condenses with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a tetrafluorophenylhydrazone.[7]

-

Tautomerization: The resulting hydrazone isomerizes to its enamine tautomer.[7]

-

Rearrangement: Under acid catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step and results in the cleavage of the N-N bond.[7]

-

Cyclization & Aromatization: The intermediate then undergoes cyclization and eliminates a molecule of ammonia to form the final, stable aromatic indole ring.[7]

Caption: Mechanism of the Fischer indole synthesis using this compound.

Beyond indoles, polyfluorinated arylhydrazines are also employed in the synthesis of other significant heterocyclic systems, such as 1H-indazoles.[7]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key spectral data are available for this compound.[8]

Table 2: Characteristic Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic proton (Ar-H) and the hydrazine protons (-NH-NH₂). The Ar-H signal is expected in the aromatic region (typically 6.5-8.0 ppm) and will likely show complex coupling to the adjacent fluorine atoms. The hydrazine protons are exchangeable and may appear as broad signals.[5][9] |

| ¹³C NMR | Resonances for the six carbon atoms of the aromatic ring. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling, and these carbons will be significantly downfield. |

| ¹⁹F NMR | A complex spectrum is expected due to spin-spin coupling between the different fluorine atoms (ortho, meta, para couplings) and coupling to the aromatic proton. This technique is highly sensitive to the electronic environment and is crucial for confirming the substitution pattern.[5] |

| IR Spectroscopy | Characteristic absorption bands are expected for: N-H stretching (typically broad, in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).[10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 180.11, corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of NH₂, N₂H₃, and other fragments characteristic of hydrazine derivatives.[8][11] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is critical to ensure safety. The information below is a summary derived from safety data sheets and should be supplemented by a full review of the specific SDS before use.[1][2]

Hazard Identification

-

Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Physical Hazards : Not classified as a physical hazard (e.g., flammable or explosive) under normal conditions.[2]

-

Environmental Hazards : Data not extensively available; release into the environment should be avoided.

Recommended Handling Protocol

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield (29 CFR 1910.133).[2]

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber) (29 CFR 1910.138).[2]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.[2]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator (29 CFR 1910.134).[2]

-

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2] Avoid breathing dust, mist, or spray.[2]

Storage and Stability

-

Storage Conditions : Store in a dry, cool, and well-ventilated area.[2] Keep the container tightly closed when not in use.[2]

-

Stability : The product is stable under normal handling and storage conditions.[2] Some sources indicate it may be light-sensitive.[3]

-

Incompatible Materials : Keep away from strong oxidizing agents.[2]

-

Hazardous Decomposition Products : Thermal decomposition, especially in a fire, may generate toxic fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Conclusion

This compound stands out as a highly valuable reagent in synthetic organic chemistry. Its well-defined physical properties, coupled with its predictable reactivity in cornerstone reactions like the Fischer indole synthesis, provide chemists with a reliable tool for accessing complex, fluorinated molecules. Understanding its spectroscopic signature is key to its effective use and characterization of its products. Adherence to stringent safety protocols is mandatory for its handling. For researchers in drug discovery and materials science, this compound will likely continue to be a key intermediate in the development of novel molecules with enhanced biological activity and material properties.

References

- Canadian Science Publishing. Cyclization of Some this compound Derivatives. Use of Nuclear Overhauser Effect Measurements in Structural.

- Mopan. This compound hydrochloride - CAS 1290143-34-8.

- PubMed. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry.

- P212121 Store. This compound | CAS 653-11-2.

- National Institutes of Health (NIH). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States.

- PubMed. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Palacký University Olomouc. Table of Characteristic IR Absorptions.

- National Institutes of Health (NIH). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.

- University of Colorado Boulder. INFRARED SPECTROSCOPY (IR).

- YouTube. IR Spectroscopy.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.

- Oakwood Chemical. 2,3,5,6-Tetrafluoropyridine.

- Thermo Scientific Alfa Aesar. This compound, 97% 5 g | Buy Online.

- PubChem. 2,3,5,6-Tetrafluorobenzonitrile.

- ResearchGate. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds.

- Wikipedia. Time-of-flight mass spectrometry.

- National Institutes of Health (NIH). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns.

- PubMed. Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 653-11-2 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(653-11-2) MS [m.chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) of 2,3,5,6-Tetrafluorophenylhydrazine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluorophenylhydrazine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (C₆H₄F₄N₂). As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Methodologies, experimental considerations, and the logic behind spectral interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar fluorinated aromatic compounds.

Introduction

This compound is a highly functionalized aromatic compound whose utility stems from the unique properties imparted by the tetrafluorinated phenyl ring and the reactive hydrazine moiety. The fluorine atoms significantly alter the electronic properties of the aromatic ring, influencing acidity, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery programs. The hydrazine group serves as a versatile handle for the synthesis of heterocycles, such as pyrazoles and indoles, which are common scaffolds in pharmacologically active molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound possesses a key element of symmetry that simplifies its spectral analysis, particularly in NMR. The aromatic ring has a C₂ᵥ symmetry axis passing through the C1-C4 bond.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

-

NMR Spectroscopy will reveal the number of chemically distinct protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F), along with their connectivity through spin-spin coupling. The molecule's symmetry is a dominant factor in its NMR signature.

-

IR Spectroscopy will identify the key functional groups present, primarily the N-H bonds of the hydrazine and the characteristic vibrations of the tetrafluorinated aromatic ring.

-

Mass Spectrometry will confirm the molecular weight and provide structural information through analysis of the fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol (Best Practices)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Solvent Choice: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds will slow the exchange rate of the N-H protons, leading to sharper signals that can be more easily integrated and observed. Solvents like CDCl₃ may result in broader signals or complete exchange with trace water, potentially obscuring the hydrazine protons.

-

Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H observation. A multinuclear probe capable of observing ¹⁹F and ¹³C is essential.

-

¹⁹F NMR Considerations: ¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, which minimizes signal overlap.[1] A standard or inverse-gated decoupling experiment can be used for quantitative analysis.[2]

¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the hydrazine moiety and the lone aromatic proton.

-

Hydrazine Protons (N-H, N-H₂): These protons are labile and their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as distinct, potentially broad signals. The -NH- proton will likely appear as a triplet due to coupling with the two protons of the -NH₂ group, while the -NH₂ protons may appear as a doublet.

-

Aromatic Proton (C4-H): There is one proton on the aromatic ring. It is flanked by two fluorine atoms (F3 and F5), resulting in a characteristic triplet multiplicity due to a three-bond coupling (³JH-F).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.5 - 9.5 | br s (or t) | - | -NH- |

| ~ 6.8 - 7.2 | t | ³JH-F ≈ 8-10 Hz | C4-H |

| ~ 4.5 - 5.5 | br s (or d) | - | -NH₂ |

¹⁹F NMR Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[3] The symmetry of the 2,3,5,6-tetrafluorophenyl group means that F2 is equivalent to F6, and F3 is equivalent to F5. Therefore, only two signals are expected in the ¹⁹F NMR spectrum.

-

F2/F6 Signal: These fluorine atoms are ortho to the hydrazine substituent. They will be coupled to the adjacent F3/F5 atoms and the more distant C4-H proton.

-

F3/F5 Signal: These fluorine atoms are meta to the hydrazine substituent and ortho to the C4-H. They will be coupled to the adjacent F2/F6 atoms and the C4-H proton.

Table 2: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ~ -140 to -145 | m | ³JF-F, ⁴JF-H, ⁴JF-F | F2, F6 |

| ~ -155 to -160 | m | ³JF-F, ³JF-H | F3, F5 |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary with solvent.

¹³C NMR Analysis

The ¹³C NMR spectrum will also be simplified by the molecule's symmetry. Strong one-bond carbon-fluorine couplings (¹JC-F) of 230-260 Hz will cause the signals for the fluorine-bearing carbons to appear as large doublets.

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 145 - 150 | t (¹JC-F) | ¹JC-F ≈ 240-250 | C2, C6 |

| ~ 138 - 142 | t (¹JC-F) | ¹JC-F ≈ 245-255 | C3, C5 |

| ~ 120 - 125 | t (²JC-F) | ²JC-F ≈ 15-25 | C1 |

| ~ 100 - 105 | t (²JC-F) | ²JC-F ≈ 20-30 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-F bonds.

Experimental Protocol

A common and effective method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. A small amount of the solid material is placed directly on the ATR crystal.

Spectral Interpretation

-

N-H Stretching Region (3500-3200 cm⁻¹): The primary amine (-NH₂) group will typically show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. The secondary amine (-NH-) will show a single, typically sharper band.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹ for the lone aromatic C-H bond.[4]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The aromatic ring will give rise to several sharp bands in this region, characteristic of C=C stretching vibrations within the ring.[4]

-

C-F Stretching (1300-1100 cm⁻¹): This region will be dominated by very strong and intense absorption bands corresponding to the C-F stretching vibrations. The presence of multiple fluorine atoms often leads to complex, broad signals in this part of the fingerprint region.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3350, 3280 | Medium | -NH₂ Asymmetric & Symmetric Stretch |

| ~ 3250 | Medium, Sharp | -NH- Stretch |

| ~ 3080 | Weak-Medium | Aromatic C-H Stretch |

| ~ 1620, 1510, 1480 | Medium-Strong, Sharp | Aromatic C=C Ring Stretch |

| ~ 1250 - 1100 | Very Strong, Broad | C-F Stretch |

| ~ 950 | Strong | Aromatic C-H Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragment ions.

Experimental Protocol

Electron Ionization (EI) is a common technique for relatively small, volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement to confirm the elemental composition.

Data Analysis

-

Molecular Ion (M⁺•): The molecular formula is C₆H₄F₄N₂. The monoisotopic mass is calculated to be 180.0314 g/mol . The EI spectrum should show a prominent molecular ion peak at m/z 180.

-

Fragmentation Pattern: The fragmentation of phenylhydrazines is often initiated by the cleavage of the weak N-N bond.[6] The tetrafluorophenyl cation is a stable fragment and is expected to be a major peak.

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Table 5: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 180 | [C₆H₄F₄N₂]⁺• | Molecular Ion (M⁺•) |

| 164 | [C₆HF₄N]⁺• | Loss of NH₂ radical |

| 149 | [C₆HF₄]⁺ | Loss of N₂H₃ radical. Likely a very stable and abundant ion. |

| 99 | [C₅HF₂]⁺ | Loss of CF₂ from the m/z 149 fragment. |

Integrated Spectroscopic Analysis: A Self-Validating System

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they create a self-validating confirmation of the structure of this compound.

-

MS to NMR: HRMS confirms the elemental formula (C₆H₄F₄N₂), which is perfectly consistent with the number and type of signals observed in the ¹H, ¹³C, and ¹⁹F NMR spectra (1 aromatic H, 3 hydrazine H's, 4 carbons in the ring, 4 fluorines).

-

IR to NMR: The IR spectrum confirms the presence of N-H and aromatic C-H bonds, which are assigned specific chemical shifts in the ¹H NMR spectrum. The strong C-F stretches in the IR corroborate the presence of the four fluorine atoms identified by ¹⁹F NMR.

-

NMR Symmetry to All Data: The high degree of symmetry predicted by the structure is the unifying theme. It explains why only two ¹⁹F signals and four ¹³C signals are observed for the aromatic ring, simplifying the NMR analysis and providing a clear fingerprint for this specific substitution pattern.

Conclusion

The spectroscopic characterization of this compound is defined by the unique features of its highly symmetric, electron-deficient aromatic ring and its hydrazine functional group. The ¹H and ¹⁹F NMR spectra are expected to show simple, well-resolved multiplets characteristic of the substitution pattern. The IR spectrum is dominated by strong N-H and C-F stretching absorptions. Finally, mass spectrometry should confirm the molecular weight of 180.0314 amu and show a characteristic fragmentation pattern involving the loss of the hydrazine side chain to produce a stable tetrafluorophenyl cation. This comprehensive guide provides a robust and reliable spectroscopic benchmark for the positive identification and quality assessment of this important chemical intermediate.

References

- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry. [Link]

- Homer, J., & Callaghan, D. (1968). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

- Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Siddiqui, M. A., & Tipping, A. E. (1977). Cyclization of Some this compound Derivatives. Canadian Journal of Chemistry. [Link]

- AZoM. (2017).

- Chemistry LibreTexts. (2023).

- University of Ottawa. (n.d.). 19Flourine NMR.

- Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

- Science Ready. (n.d.).

- Dong, Y., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

- Organic Chemistry Tutor. (2021). How to Read and Interpret the IR Spectra. [Link]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. azom.com [azom.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

Solubility and stability of 2,3,5,6-Tetrafluorophenylhydrazine in various solvents

An In-depth Technical Guide to the Solubility and Stability of 2,3,5,6-Tetrafluorophenylhydrazine

Foreword for the Researcher

This compound is a fluorinated aromatic hydrazine of significant interest in modern synthetic chemistry. Its tetrafluorinated phenyl ring makes it a valuable building block for introducing fluorine into complex molecules, thereby modulating properties such as metabolic stability, lipophilicity, and bioavailability in drug candidates and agrochemicals.[1] A primary application is in the Fischer indole synthesis to create highly fluorinated indoles, which are core structures in many pharmaceuticals.[2]

Despite its utility, comprehensive data on the physicochemical properties of this compound, particularly its solubility and stability, is not widely available in published literature. This guide is therefore designed not as a static data sheet, but as a practical and theoretical framework for the research scientist. It provides the foundational knowledge, experimental methodologies, and analytical approaches required to competently assess the solubility and stability of this reagent. The protocols described herein are built on established principles and best practices in pharmaceutical and chemical research, enabling you to generate reliable, high-quality data tailored to your specific application.

Physicochemical Profile and Safety Imperatives

Before undertaking any experimental work, a thorough understanding of the compound's known properties and safety requirements is paramount.

1.1 Key Physicochemical Data

| Property | Value / Observation | Source(s) |

| Chemical Formula | C₆H₄F₄N₂ | [3] |

| Molecular Weight | 180.11 g/mol | [4] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 91-93 °C | [5] |

| pKa (Predicted) | 4.01 ± 0.20 | [5] |

| Sensitivity | Light Sensitive | [5] |

1.2 Critical Safety and Handling Protocols

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or mist.[6]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[7] Keep the container tightly closed when not in use.[3]

-

Storage : Store in a dry, cool, and well-ventilated area.[3] The compound is noted to be light-sensitive, so storage in an amber vial or a dark location is crucial to prevent photolytic degradation.[5]

-

Incompatibilities : Keep away from strong oxidizing agents.[3]

Solubility Profile: A Theoretical and Practical Assessment

The solubility of a reagent is critical for its use in synthesis, dictating solvent choice, reaction concentration, and purification strategies. While specific quantitative data for this compound is sparse, we can predict its behavior based on its structure and provide a robust protocol for its empirical determination.

2.1 Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational guide.[8]

-

Polarity : The molecule possesses both polar (hydrazine group) and nonpolar (tetrafluorophenyl ring) characteristics. The highly electronegative fluorine atoms decrease the basicity of the hydrazine moiety compared to phenylhydrazine itself, which will influence its interaction with protic solvents.

-

Expected Solubility :

-

High Solubility Expected in : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetone. These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding.

-

Moderate Solubility Expected in : Polar protic solvents like Methanol, Ethanol, and Isopropanol. While the hydrazine group can hydrogen bond, the hydrophobic fluorinated ring may limit extensive solvation.

-

Low Solubility Expected in : Nonpolar solvents like Hexane and Toluene, and sparingly soluble in water, similar to its parent compound, phenylhydrazine.[9]

-

2.2 Estimated Quantitative Solubility in Common Solvents

The following table provides an estimated solubility profile based on data from structurally similar compounds and general solvent properties.[10][11][12] These values should be empirically verified for any critical application.

| Solvent | Solvent Type | Estimated Solubility Range (at 25 °C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 mg/mL |

| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 mg/mL |

| Acetone | Polar Aprotic | 20 - 50 mg/mL |

| Acetonitrile (ACN) | Polar Aprotic | 10 - 30 mg/mL |

| Methanol | Polar Protic | 10 - 30 mg/mL |

| Ethanol | Polar Protic | 5 - 20 mg/mL |

| Isopropanol | Polar Protic | < 5 mg/mL |

| Dichloromethane (DCM) | Chlorinated | 5 - 20 mg/mL |

| Toluene | Nonpolar Aromatic | < 1 mg/mL |

| Water | Polar Protic | < 0.1 mg/mL |

| Hexane | Nonpolar Aliphatic | < 0.1 mg/mL |

2.3 Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[2][13][14]

Protocol ID: SOL-TFPH-01

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The key is to ensure undissolved solid remains at equilibrium.[13] b. Securely seal the vials.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). b. Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[14]

-

Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

Quantitative Analysis: a. Accurately dilute the filtered supernatant with the chosen solvent to a concentration within the linear range of the analytical method. b. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (see Section 4.0). c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

2.4 Visualization: Solubility Determination Workflow

Caption: Key environmental factors that can induce degradation.

3.3 Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and pathways, which informs the development of stability-indicating analytical methods. [15]

Protocol ID: STAB-TFPH-01

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

pH meter, calibrated.

-

Temperature-controlled oven.

-

Photostability chamber (ICH Q1B compliant).

-

HPLC system with a PDA or MS detector.

Methodology:

-

Prepare Test Samples: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of ~0.5-1.0 mg/mL. Store a control sample at 5 °C in the dark.

-

Acidic and Basic Hydrolysis: a. Acidic: Add 0.1 M HCl. b. Basic: Add 0.1 M NaOH. c. Store samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize samples before analysis.

-

Oxidative Degradation: a. Add 3% Hydrogen Peroxide (H₂O₂). b. Store the sample at room temperature, protected from light, for a defined period.

-

Thermal Degradation: a. Store a sample of the stock solution in a sealed vial in an oven at an elevated temperature (e.g., 80 °C). b. For solid-state thermal stability, store the neat powder under the same conditions.

-

Photolytic Degradation: a. Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: a. At each time point, withdraw an aliquot from each sample. b. Analyze by a stability-indicating HPLC method (see Section 4.1), monitoring for the appearance of new peaks (degradants) and the decrease in the parent peak area. c. A mass spectrometer (LC-MS) is highly valuable for obtaining mass information on the new peaks to help identify degradants. [16][17]

Analytical Methodologies for Quantification

Accurate and precise analytical methods are the bedrock of reliable solubility and stability data. For a fluorinated aromatic hydrazine, chromatographic methods are most suitable.

4.1 Recommended Analytical Method: Reverse-Phase HPLC

A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method offers excellent selectivity and sensitivity for quantifying this compound and separating it from potential impurities and degradants. [18][19]

-

Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point. [4]* Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.5) and an organic modifier (Acetonitrile and/or Methanol) is recommended. [4]This allows for the separation of compounds with varying polarities.

-

Detection : A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification (likely in the UV range of 230-280 nm).

-

Quantification : An external standard calibration curve should be prepared using at least five concentrations of a certified reference standard of this compound.

4.2 Alternative and Confirmatory Methods

-

Gas Chromatography (GC) : GC can be used, but likely requires derivatization of the polar hydrazine group to improve volatility and peak shape. [20][21]Reaction with an aldehyde or ketone (e.g., acetone) to form the corresponding hydrazone is a common approach.

-

NMR Spectroscopy : ¹H and ¹⁹F NMR are powerful tools for structural confirmation and for identifying degradants in stability studies. [14][22][23]The unique chemical shifts in the ¹⁹F NMR spectrum are particularly useful for tracking changes to the fluorinated ring.

Conclusion and Best Practices

This guide provides a comprehensive framework for researchers working with this compound. While a lack of published quantitative data necessitates empirical determination, the principles and protocols outlined here offer a clear path to generating high-quality, reliable results.

Key Takeaways for the Scientist:

-

Prioritize Safety : Due to its irritant nature, always handle this compound with appropriate PPE in a well-ventilated area.

-

Assume Instability : Treat the compound as potentially unstable to light, heat, and oxidation until proven otherwise. Store it in a cool, dark, and dry place.

-

Empirical Verification is Essential : Do not rely on estimated solubility data for critical applications. Use the shake-flask protocol to determine solubility in your specific solvent systems.

-

Develop a Stability-Indicating Method : Before conducting extensive stability studies, use forced degradation to develop an HPLC method capable of separating the parent compound from its key degradants.

-

Document Rigorously : Maintain detailed records of all experimental conditions, parameters, and results to ensure data integrity and reproducibility.

By following these guidelines, researchers can confidently characterize the solubility and stability of this compound, enabling its effective and safe use in the advancement of chemical synthesis and drug discovery.

References

- SynQuest Laboratories, Inc. (2016).

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- ChemicalBook. (2023).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (2024).

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- Thermo Fisher Scientific. (2025).

- SIELC Technologies. Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column.

- Wikipedia. Phenylhydrazine.

- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.

- Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine.

- PubMed. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.

- Hosseini, S. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus.

- Chromatography Forum. (2011). Free hydrazine quantification by GC.

- DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.

- Lunn, G., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.

- National Institutes of Health. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.

- Radboud Repository. RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines.

- SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

- Ma, H., et al. (2001). Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Analytical Chemistry.

- Zhao, Y., et al. (2022). Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds. Synthesis.

- P212121 Store. This compound 5g.

- MDPI. (2021). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations.

- PubMed. Oxidative degradation of antiflammin 2.

- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

- ResearchGate. Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures of N,N-dimethylformamide, ethanol, acetonitrile and isopropanol | Request PDF.

- ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF.

- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

- National Institutes of Health. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

- National Institutes of Health. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. mdpi.com [mdpi.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. (2,3,4,6-Tetrafluoro-5-hydrazinylphenyl)hydrazine | C6H6F4N4 | CID 23233838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative degradation of antiflammin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ptfarm.pl [ptfarm.pl]

- 20. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]

- 21. sielc.com [sielc.com]

- 22. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3,5,6-Tetrafluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Paradigm of Proactive Safety in Advanced Chemical Synthesis

In the pursuit of novel therapeutics and advanced materials, the synthesis of complex molecules is a foundational activity. Among the vast armamentarium of chemical reagents, fluorinated compounds present unique opportunities and challenges. 2,3,5,6-Tetrafluorophenylhydrazine, a key building block in medicinal chemistry and material science, is one such compound that demands a sophisticated understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide eschews a simplistic, checklist-based approach to safety. Instead, it provides a deep-seated rationale for the recommended handling procedures, grounded in the fundamental principles of toxicology, chemical reactivity, and occupational hygiene. Our objective is to empower the researcher with the knowledge to not only follow protocols but to comprehend the causality behind them, thereby fostering a culture of intrinsic safety.

Section 1: Unveiling the Hazard Profile of this compound

This compound (CAS No. 653-11-2) is a solid, powdered substance that, while instrumental in synthesis, presents a multi-faceted hazard profile that must be thoroughly understood and respected.

1.1. GHS Hazard Classification: A Snapshot of Primary Risks

Globally Harmonized System (GHS) classifications provide a standardized initial assessment of a chemical's hazards. For this compound, the primary classifications include:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Some safety data sheets also indicate potential for harm if swallowed, in contact with skin, or if inhaled.[2]

1.2. Toxicological Insights: Beyond the Label

-

Hydrazine and its derivatives are known to be toxic and can affect the central nervous system, liver, and kidneys.[3][4] Hydrazine itself is classified as a substance that is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[3][4]

-

Phenylhydrazine is known to be hematotoxic, causing damage to red blood cells and leading to conditions like hemolytic anemia.[5] It is also considered a potential carcinogen.[6][7]

Given this lineage, it is prudent to handle this compound with the assumption of significant toxicity and potential carcinogenicity until specific data to the contrary becomes available. The introduction of fluorine atoms can alter the metabolic pathways and reactivity of a molecule, but it does not negate the inherent hazards of the hydrazine functional group.[8]

1.3. Physical and Chemical Properties: Understanding Reactivity and Stability

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value/Information | Citation |

| Molecular Formula | C₆H₄F₄N₂ | [1] |

| Appearance | Solid (powder) | [1] |

| Stability | Stable under normal handling and storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Under fire conditions, can produce carbon oxides, hydrogen fluoride, and nitrogen oxides. | [1] |

The powdered nature of this compound is a key consideration for handling, as it increases the risk of inhalation and dermal exposure through dust generation.

Section 2: The Core of Control: Engineering and Administrative Safeguards

Effective risk management for potent chemical powders like this compound hinges on a multi-layered approach, prioritizing engineering controls to minimize exposure at the source, supplemented by robust administrative procedures.

2.1. The Primacy of Engineering Controls: Isolating the Hazard

Engineering controls are physical changes to the workplace that isolate workers from hazards.[9] For this compound, the following are indispensable:

-

Chemical Fume Hoods: All manipulations of this compound that could generate dust, including weighing, transferring, and adding to reaction vessels, must be conducted within a properly functioning chemical fume hood.[10] The fume hood serves a dual purpose: it provides ventilation to capture and exhaust airborne contaminants, and its sash acts as a physical barrier.[10]

-

Ventilated Balance Enclosures: For weighing operations, a ventilated balance enclosure (also known as a powder hood) is highly recommended. These enclosures are specifically designed to provide a stable weighing environment while capturing fine powders that might escape during transfer.

-

Glove Boxes: For particularly sensitive or large-scale operations, the use of a glove box provides the highest level of containment by physically separating the operator from the chemical.

The rationale for these controls is to prevent the inhalation of the powdered chemical and to minimize skin contact.

2.2. Administrative Controls: Structuring Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. These SOPs should be specific to the experiment and include pre- and post-handling procedures, decontamination steps, and emergency protocols.

-

Designated Work Areas: The areas where this compound is handled should be clearly demarcated. Access to these areas should be restricted to trained personnel.

-

Good Housekeeping: Maintaining a clean and organized workspace is crucial. All spills, even minor ones, should be cleaned up immediately according to the procedures outlined in Section 4. Work surfaces should be decontaminated after each use.

-

Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, the proper use of personal protective equipment, and emergency response. This training should be documented.

Section 3: Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are the primary means of protection, the use of appropriate PPE is essential to mitigate any residual risk of exposure.

3.1. A Head-to-Toe Approach to Personal Protection

| PPE Component | Specifications and Rationale |

| Hand Protection | Wear nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially for prolonged handling. The outer glove can be removed and discarded if it becomes contaminated, protecting the inner glove and the skin. Always inspect gloves for tears or punctures before use. |

| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation. |

| Skin and Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or coveralls should be considered. |

| Respiratory Protection | For routine handling within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a respirator is required. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is appropriate for protection against powdered chemicals. For situations with potential for vapors, a combination cartridge for organic vapors and particulates may be necessary. The selection and use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluation, and fit testing.[11] |

Diagram: Hierarchy of Controls for Handling this compound

Caption: A visual representation of the hierarchy of controls, emphasizing the prioritization of engineering and administrative measures over personal protective equipment.

Section 4: Proactive Protocols for Storage, Spills, and Disposal

A comprehensive safety plan extends beyond the immediate handling of a chemical to include its entire lifecycle within the laboratory.

4.1. Secure and Segregated Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep it away from incompatible materials, particularly strong oxidizing agents.[1]

-

The storage location should be clearly labeled, and access should be restricted.

4.2. Spill Response: A Calm and Coordinated Approach

In the event of a spill, a pre-defined and practiced emergency response plan is critical.

Diagram: Spill Response Workflow

Caption: A flowchart outlining the key steps for a safe and effective response to a spill of this compound.

Spill Cleanup Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Spill: From a safe distance, assess the size and nature of the spill.

-

Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 3, including respiratory protection.

-

Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.

-

Clean Up: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

-

Report the Incident: Report the spill to the appropriate laboratory supervisor and environmental health and safety (EHS) department.

4.3. Responsible Disposal

Unused or waste this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Section 5: Emergency First Aid: Immediate and Informed Actions

In the event of an exposure, immediate and appropriate first aid can significantly mitigate the severity of the outcome.

| Exposure Route | First Aid Procedures | Citation |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. | [1] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this compound and implementing a multi-layered safety strategy that prioritizes engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently and safely unlock its potential in the advancement of science and medicine. This guide serves as a foundational resource, but it is the continuous commitment to a culture of safety within the laboratory that will ultimately ensure the well-being of all personnel.

References

- This compound Safety D

- SAFETY DATA SHEET. Actylis Lab Solutions. (2024-05-22).

- RoC Profile: Hydrazine and Hydrazine Sulfate.

- Working with Chemicals. Prudent Practices in the Laboratory.

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. URL

- 3M Respir

- A Quick Introduction to Engineering Controls for Hazardous Chemicals. (2024-01-31).

- Best Practices For Handling Potent APIs. Outsourced Pharma. (2015-07-07).

- Cytotoxic Spill Cleanup Procedure. Safety & Risk Services. (2017-12-08).

- OSHA Respirator Requirements for Selected Chemicals. NIOSH. URL

- PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.

- Chemical Hazards and Toxic Substances - Controlling Exposure.

- NO SIGNIFICANT RISK LEVELS (NSRLs) FOR THE PROPOSITION 65 CARCINOGENS PHENYLHYDRAZINE AND PHENYLHYDRAZINE HYDROCHLORIDE. OEHHA. (2001-05-02).

- 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.

- Potent compound safety in the labor

- Respiratory protective filters: colour code, class, etc.

- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023-03-06).

- Tetrahydrofuran - Safety D

- National Toxicology Program (NTP) Report. Fluoride Action Network.

- Respiratory protective filters: colour code, class, etc.

- ASHP Guidelines on Handling Hazardous Drugs.

- Phenylhydrazine - IDLH. NIOSH. URL

- Control measures to prevent or limit exposure to hazardous substances. HSE. (2025-08-22).

- SAFETY D

- TOXICOLOGICAL PROFILE FOR HYDRAZINES. Agency for Toxic Substances and Disease Registry.

- Part D: Chemical Safety Procedures for Labor

- NTP: Publicly Available Documents on Fluoride.

- SAFETY D

- Types of filters. OX-ON Designed to protect.

- SAFETY D

- Controlling Hazards.

- Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014-11-27).

- NTP Toxicology and Carcinogenesis Studies of Sodium Fluoride (CAS No. 7681-49-4)

- 2,3,5,6-Tetrafluorophenyl acrylate - Safety D

- 2,3,5,6-Tetrafluorobenzonitrile. PubChem.

- SAFETY D

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. nj.gov [nj.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]

- 10. uwlax.edu [uwlax.edu]

- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

A Senior Application Scientist's Guide to 2,3,5,6-Tetrafluorophenylhydrazine: Sourcing, Purity, and Application

Introduction: The Strategic Importance of Fluorinated Synthons

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties.[1] Enhanced metabolic stability, increased lipophilicity, and altered binding affinities are just a few of the benefits that fluorination can confer. 2,3,5,6-Tetrafluorophenylhydrazine (CAS No. 653-11-2) has emerged as a critical building block, or synthone, for introducing the tetrafluorophenyl moiety into diverse molecular architectures.[2]

This guide provides an in-depth technical overview for researchers, process chemists, and drug development professionals on the commercial landscape of this compound. We will delve into the nuances of supplier selection, the critical implications of purity grades, and the analytical methodologies required to validate this versatile reagent for its successful application in complex synthetic campaigns, particularly in the synthesis of fluorinated heterocyclic compounds like indoles via the Fischer indole synthesis.[2]

Commercial Suppliers and Purity Grades: A Comparative Overview

The procurement of high-quality starting materials is the foundation of reproducible and successful research. This compound is available from a range of chemical suppliers, typically at a purity grade of 97% or higher. The selection of a supplier should not be based on cost alone but should involve a thorough evaluation of their documentation, batch-to-batch consistency, and available analytical data.

Below is a summary of prominent commercial suppliers and their typically offered specifications for this compound.

| Supplier | Product Code/SKU | CAS Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluorochem | F007370 | 653-11-2 | 97.0%[3] | C6H4F4N2[3] | 180.106[3] |

| SynQuest Laboratories, Inc. | 3639-3-05 | 653-11-2 | Not explicitly stated | C6H4F4N2[4] | Not explicitly stated |

| Sigma-Aldrich (via Matrix Scientific) | MAT047022223-5G | 1868-85-5 | 97%[5] | C7H3F7N2 | 248.1* |

| P212121 Store | Not specified | 653-11-2 | >97%[6] | C6H4F4N2[6] | 180.11[6] |

| BLD Pharm | Not specified | 653-11-2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Arctom Scientific | BD-A847942 | 653-11-2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Santa Cruz Biotechnology | Not specified | 653-11-2 | Not specified | Not specified | Not specified |

*Note: The Sigma-Aldrich listing for a similarly named compound, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl-hydrazine, is included for differentiation and awareness of structurally related compounds. Always verify the CAS number (653-11-2) for the correct reagent.

The Causality of Purity: Why 97% is Not Always Sufficient

While a 97% purity grade is common for many reagents, the nature of the remaining 3% is of paramount importance. For sensitive applications, such as multi-step syntheses or the development of pharmaceutical intermediates, unidentified impurities can have cascading negative effects.

Potential Impurities and Their Impact:

-

Starting Material Carryover: Incomplete reaction of precursors, such as 1,2,4,5-tetrafluorobenzene, can lead to its presence in the final product.

-

Isomeric Impurities: Incomplete regioselectivity during synthesis can result in other tetrafluorophenylhydrazine isomers. These can lead to the formation of undesired product isomers, complicating purification and reducing the yield of the target molecule.

-

Solvent Residues: Residual solvents from purification (e.g., hexanes, ethyl acetate) can interfere with downstream reactions, particularly those involving organometallic reagents.

-

Degradation Products: Hydrazines can be susceptible to oxidation. The presence of oxidized species can inhibit catalyst activity or lead to unwanted side reactions.

The decision to use a standard 97% grade reagent versus seeking a higher purity (>99%) or performing re-purification depends entirely on the sensitivity of the subsequent chemical transformations. For early-stage discovery, a 97% grade may be adequate for proof-of-concept experiments. However, for scale-up and process development, a more stringent purity specification is essential to ensure process robustness and regulatory compliance.

Caption: Logical flow from reagent purity to experimental outcome.

Supplier and Lot Qualification: A Self-Validating Workflow

To ensure the integrity of your research, it is crucial to implement a qualification workflow for critical reagents. This process validates the supplier's claims and establishes a baseline for the material's quality.

Caption: A three-phase workflow for qualifying commercial suppliers.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)